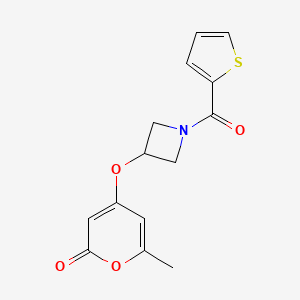

6-methyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

CAS No.: 1798677-94-7

Cat. No.: VC4343173

Molecular Formula: C14H13NO4S

Molecular Weight: 291.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798677-94-7 |

|---|---|

| Molecular Formula | C14H13NO4S |

| Molecular Weight | 291.32 |

| IUPAC Name | 6-methyl-4-[1-(thiophene-2-carbonyl)azetidin-3-yl]oxypyran-2-one |

| Standard InChI | InChI=1S/C14H13NO4S/c1-9-5-10(6-13(16)18-9)19-11-7-15(8-11)14(17)12-3-2-4-20-12/h2-6,11H,7-8H2,1H3 |

| Standard InChI Key | XCTIQCCWJJXIKY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=CS3 |

Introduction

6-methyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a complex organic compound featuring a pyran ring linked to an azetidine moiety, which is further connected to a thiophene ring through a carbonyl group. This compound is of interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities.

Key Structural Features:

-

Pyran Ring: Provides a stable, cyclic framework.

-

Azetidine Moiety: Contributes to the compound's reactivity and potential biological interactions.

-

Thiophene Ring: Known for its presence in various biologically active compounds.

Synthesis

The synthesis of this compound likely involves several steps, including the formation of the azetidine ring and its subsequent coupling with the thiophene and pyran moieties. Common methods for synthesizing azetidines include cyclization reactions and the use of imidates .

Chemical Reactions

This compound can undergo various chemical reactions typical for heterocycles, such as substitution and addition reactions, depending on the functional groups present.

Biological Activities

While specific biological activities of 6-methyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one are not detailed in the available literature, compounds with similar structural features have shown potential as inhibitors or modulators in biological systems. For example, thiophene-based compounds have been explored for their anti-inflammatory and antiviral properties .

In Silico Studies

In silico studies, such as molecular docking, can be used to predict the potential biological targets of this compound. These studies can help identify possible interactions with enzymes or receptors, guiding further experimental investigations.

Experimental Characterization

Characterization techniques like NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the compound. These methods provide detailed information about the molecular structure and can help in understanding its chemical properties.

Potential Applications

Given its structural complexity and the presence of biologically relevant moieties, 6-methyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one may have applications in medicinal chemistry, particularly in the development of new drugs targeting specific biological pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume